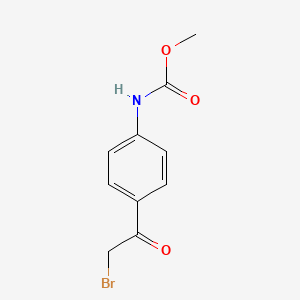
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . This method allows for the formation of the oxadiazole ring, which is a key structural feature of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Scientific Research Applications
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as high thermal stability and density.
Biological Research: The compound is investigated for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting key enzymes or interfering with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[3-(propoxymethyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2O3/c1-2-3-11-5-6-8-7(4-10)12-9-6/h10H,2-5H2,1H3 |
InChI Key |
GHVIYUAKVCESHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=NOC(=N1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8525207.png)
![(cis)-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclohexanamine](/img/structure/B8525211.png)
![4-[(4-Methyl-3-oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8525222.png)


![5-Chloromethyl-6-fluoro-benzo[1,3]dioxole](/img/structure/B8525242.png)







![7-(2-Fluorophenyl)-3-(4-fluorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8525304.png)
